3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl 4-fluorobenzoate is a complex organic compound that features a pyrazole ring substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl 4-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3,4-dimethoxyacetophenone with hydrazine hydrate under reflux conditions yields the corresponding pyrazole derivative.
Aromatic Substitution: The pyrazole derivative is then subjected to electrophilic aromatic substitution to introduce the 4-methoxyphenyl group. This can be achieved using a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification with 4-fluorobenzoic acid. This can be carried out using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the aromatic rings can undergo oxidation to form corresponding phenols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can modify the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and ester functionalities.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl 4-fluorobenzoate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The methoxy and fluorine groups could enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl benzoate: Similar structure but lacks the 4-methoxy and 4-fluoro substituents.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate: Similar but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the 4-fluorobenzoate ester, makes this compound unique. These substituents can significantly influence its chemical reactivity and biological activity, offering a distinct profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl 4-fluorobenzoate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C25H21FN2O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrazol-3-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C25H21FN2O5/c1-30-20-11-9-19(10-12-20)28-24(33-25(29)16-4-7-18(26)8-5-16)15-21(27-28)17-6-13-22(31-2)23(14-17)32-3/h4-15H,1-3H3 |
InChI Key |
WCEOSDRTWTUBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.